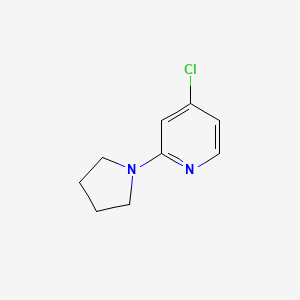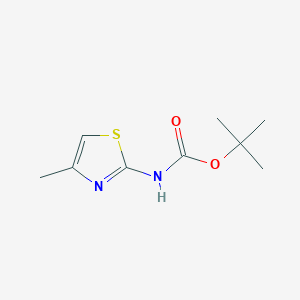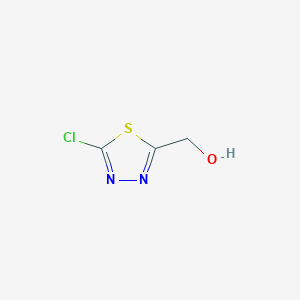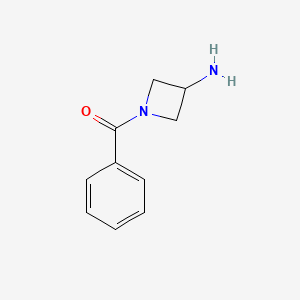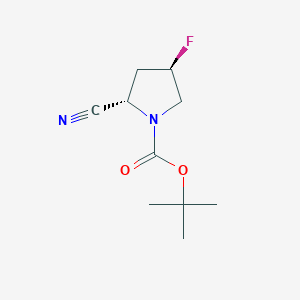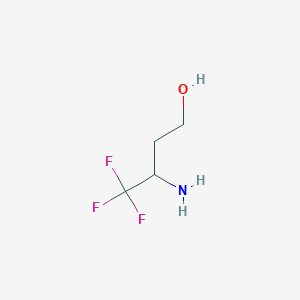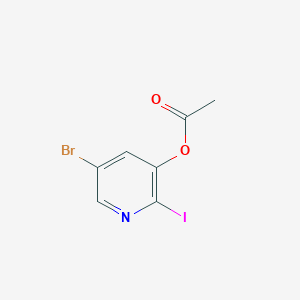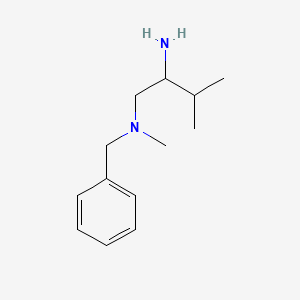
(2-Amino-3-methylbutyl)(benzyl)methylamine
Descripción general
Descripción
“(2-Amino-3-methylbutyl)(benzyl)methylamine” is a chemical compound with the CAS number 1248288-06-3 . It has a molecular weight of 192.3 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is N1-benzyl-3-methyl-1,2-butanediamine . The InChI code is 1S/C12H20N2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,13H2,1-2H3 .Physical And Chemical Properties Analysis
“(2-Amino-3-methylbutyl)(benzyl)methylamine” is a liquid . It has a molecular weight of 192.3 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Photopolymerization
A study by Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group, which decomposes under UV irradiation to generate alkyl and nitroxide radicals. This compound is used in nitroxide-mediated photopolymerization, a method significant in materials science and engineering (Guillaneuf et al., 2010).
Biological Sulfonium Compound
Fontecave, Atta, and Mulliez (2004) discussed the role of S-adenosylmethionine (SAM), a biological sulfonium compound, in various biochemical reactions, including as a source for methylene, amino, ribosyl, and aminopropyl groups. This research highlights the complex biochemistry involving similar molecular structures (Fontecave, Atta, & Mulliez, 2004).
Cancer Therapy and Imaging
Martin et al. (2001) explored N-benzyl derivatives of polyamines as vectors for boron and fluorine in cancer therapy and imaging. Their study showed that these compounds can effectively accumulate in cancer cells, making them suitable for boron neutron capture therapy (BNCT) and tumor imaging by positron emission tomography (PET) (Martin et al., 2001).
Antitumor Activity
Chua et al. (1999) investigated 2-(4-aminophenyl)benzothiazoles for their antitumor activity. They found that metabolism plays a central role in the action of these compounds, which may offer insights into similar structures like (2-Amino-3-methylbutyl)(benzyl)methylamine in antitumor applications (Chua et al., 1999).
Linear Pentaamines Synthesis
Niitsu and Samejima (1986) synthesized linear pentaamines with various combinations of 3 or 4 methylene chain intervals. These compounds, structurally related to (2-Amino-3-methylbutyl)(benzyl)methylamine, have potential applications in chemistry and biochemistry (Niitsu & Samejima, 1986).
Safety And Hazards
This compound is classified as a danger according to the GHS05 and GHS07 pictograms . It may cause skin burns and eye damage (H314), may be harmful if swallowed (H302), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
1-N-benzyl-1-N,3-dimethylbutane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-11(2)13(14)10-15(3)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGBJSXFCBIQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-methylbutyl)(benzyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



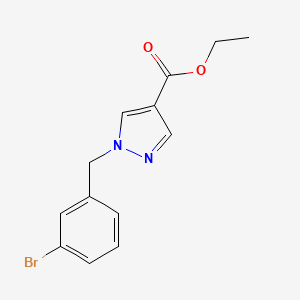
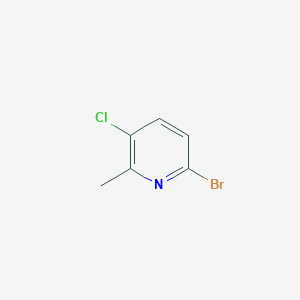
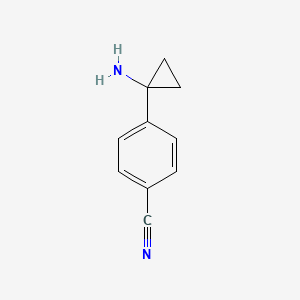
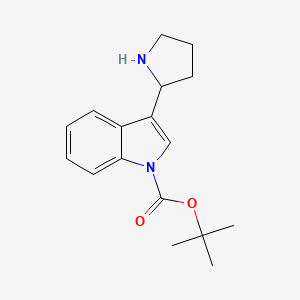
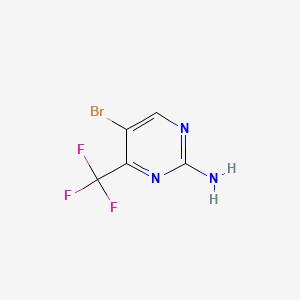

![5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1519378.png)
